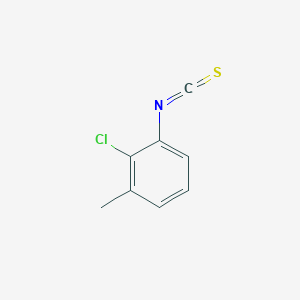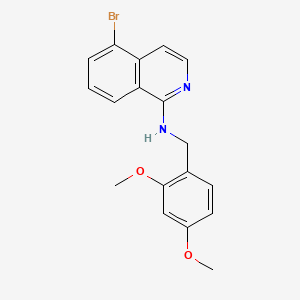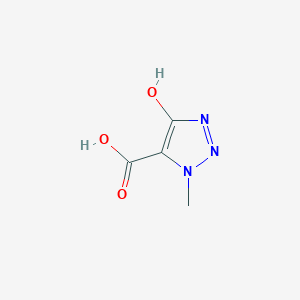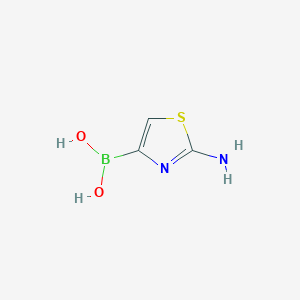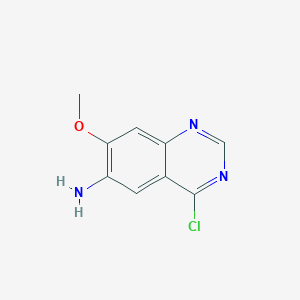![molecular formula C12H21NO2 B15334295 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural framework that combines a cyclopropyl group, an oxazolidine ring, and a spiro junction. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Lewis acid catalyst and an appropriate solvent system, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Prins cyclization reaction, optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency purification techniques such as preparative chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can modify the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds .
Scientific Research Applications
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition likely occurs through binding to the active site of the protein, blocking its normal function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: This compound shares the spirocyclic scaffold but has a benzyl group instead of a cyclopropyl group.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: This compound features a methyl group and an amine functional group, offering different reactivity and biological activity.
Uniqueness
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
9-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C12H21NO2/c14-11-3-8-15-12(9-11)4-6-13(7-5-12)10-1-2-10/h10-11,14H,1-9H2 |
InChI Key |
BEXXWOYMWUCUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CC2)CC(CCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
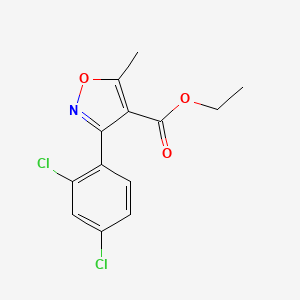
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
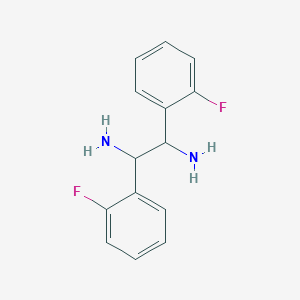
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
